Home > Products > Screening Compounds P85952 > Pegvorhyaluronidase alfa
Pegvorhyaluronidase alfa - 1620390-06-8

Pegvorhyaluronidase alfa

Catalog Number: EVT-15325246
CAS Number: 1620390-06-8
Molecular Formula: C13H26N2O5
Molecular Weight: 290.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pegvorhyaluronidase alfa is under investigation in clinical trial NCT02241187 (Two Stage Study Of Single Dose PEGPH20 And Cetuximab In Patients With Pancreatic Adenocarcinoma Prior To Surgical Resection).
Pegvorhyaluronidase Alfa is a pegylated formulation of a recombinant form of human hyaluronidase with potential antitumor activity. Upon intravenous administration, pegvorhyaluronidase alfa degrades hyaluronic acid (HA) coating tumor cells, which may result in the inhibition of tumor cell growth. In addition, the degradation of HA may result in a lowering of the interstitial fluid pressure (IFP), allowing better penetration of chemotherapeutic agents into the tumor bed. HA is a glycosaminoglycan found in the extracellular matrix (ECM) that is frequently overproduced by various tumor cell types. The presence of HA in tumors correlates with increased tumor cell growth, metastatic potential, tumor progression, increased resistance to chemotherapeutic agents, and an elevation in tumor IFP.
Overview

Pegvorhyaluronidase alfa is a pegylated recombinant human hyaluronidase enzyme developed primarily for therapeutic applications in oncology. It is designed to degrade hyaluronan, a glycosaminoglycan that plays a critical role in the extracellular matrix and is often associated with tumor progression due to its ability to create a dense, gel-like environment that hinders drug delivery and promotes tumor growth. Pegvorhyaluronidase alfa is currently under investigation for the treatment of various solid tumors, particularly pancreatic ductal adenocarcinoma, non-small-cell lung cancer, and metastatic breast cancer .

Source

This compound is produced using recombinant DNA technology, specifically through the insertion of the gene encoding human hyaluronidase into Chinese hamster ovary cells. The resulting enzyme is then modified through pegylation, which enhances its stability and prolongs its half-life in circulation .

Classification

Pegvorhyaluronidase alfa falls under the classification of biotechnology-derived therapeutics. It is categorized as an investigational drug, with ongoing clinical trials assessing its efficacy and safety in various cancer treatments .

Synthesis Analysis

Methods

The synthesis of pegvorhyaluronidase alfa involves several key steps:

  1. Gene Cloning: The gene coding for human hyaluronidase (specifically the PH20 isoform) is cloned into a plasmid vector.
  2. Transfection: This plasmid is introduced into Chinese hamster ovary cells, which are cultured to produce the enzyme.
  3. Expression and Harvesting: The cells are then harvested, and the enzyme is extracted from the culture media.
  4. Purification: The enzyme undergoes purification processes to isolate pegvorhyaluronidase alfa from other cellular components.
  5. Pegylation: Finally, the purified enzyme is subjected to pegylation, where polyethylene glycol molecules are attached to increase its molecular weight and solubility .

Technical Details

The pegylation process not only enhances the pharmacokinetics of pegvorhyaluronidase alfa but also reduces immunogenicity, allowing for more prolonged therapeutic effects when administered intravenously .

Molecular Structure Analysis

Structure

The molecular structure of pegvorhyaluronidase alfa can be described as a large protein complex formed by the recombinant human hyaluronidase enzyme linked to polyethylene glycol chains. The IUPAC name for this compound is (2S)-2-amino-6-[4-(2-methoxyethoxy)butanoylamino]hexanoic acid, and it has a molecular weight of approximately 290.36 g/mol.

Data

  • CAS Number: 1620390-06-8
  • Molecular Formula: C13H26N2O5
  • Structure Activity Relationship: The active site of the enzyme facilitates the hydrolysis of glycosidic bonds in hyaluronan, leading to its degradation into smaller oligosaccharides .
Chemical Reactions Analysis

Reactions

Pegvorhyaluronidase alfa catalyzes hydrolysis reactions where it breaks down hyaluronan into smaller fragments. This process involves:

  1. Cleavage of Glycosidic Bonds: The enzyme's active site interacts with hyaluronan, cleaving glycosidic bonds.
  2. Formation of Oligosaccharides: The major products of this reaction are smaller oligosaccharides that can be further metabolized or cleared from the body.

These reactions are crucial for reducing tumor interstitial fluid pressure and enhancing drug delivery in cancer therapies .

Technical Details

The enzymatic activity of pegvorhyaluronidase alfa is influenced by factors such as pH and temperature, which must be optimized for maximum efficacy during therapeutic applications .

Mechanism of Action

Pegvorhyaluronidase alfa exerts its therapeutic effects primarily by degrading hyaluronan within the tumor microenvironment. This degradation leads to:

  1. Reduction in Interstitial Fluid Pressure: By breaking down hyaluronan, pegvorhyaluronidase alfa normalizes fluid pressure within tumors.
  2. Restoration of Blood Flow: This process improves vascular perfusion, allowing better delivery of coadministered anticancer therapies.
  3. Enhanced Drug Penetration: The breakdown products facilitate improved access for chemotherapy agents and immune cells into tumor tissues.
Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • pH Range: Typically formulated at physiological pH for intravenous administration.
  • Thermal Stability: Maintains activity over a range of temperatures but should be stored at controlled temperatures to prevent denaturation.

These properties are essential for ensuring effective delivery and stability during clinical use .

Applications

Pegvorhyaluronidase alfa has several significant applications in scientific research and clinical settings:

  • Cancer Therapy: It is being evaluated as a treatment option for solid tumors by enhancing drug delivery mechanisms.
  • Drug Delivery Systems: Its ability to degrade extracellular matrix components makes it valuable in improving penetration rates of therapeutic agents into tumors.
  • Biomarker Research: Researchers utilize pegvorhyaluronidase alfa to study biomarkers associated with treatment responses in cancer patients .
Molecular Mechanisms of Action

Enzymatic Degradation of Hyaluronan in the Tumor Microenvironment (TME)

Pegvorhyaluronidase alfa (PEGPH20) is a PEGylated recombinant human hyaluronidase that selectively targets hyaluronan (HA), a major glycosaminoglycan component of the extracellular matrix (ECM) in solid tumors. HA accumulation creates a gel-like barrier in the TME, contributing to elevated interstitial fluid pressure (IFP) and impaired drug delivery [2] [5].

Catalytic Activity of Recombinant Human Hyaluronidase PH20

The core enzymatic component is recombinant human PH20 hyaluronidase, which hydrolyzes β-1,4-glycosidic bonds between N-acetyl-D-glucosamine and D-glucuronic acid in HA polymers [2] [5]. This catalytic activity fragments high-molecular-weight HA (>500 kDa) into low-molecular-weight oligosaccharides (2–20 disaccharide units), disrupting HA's water-retaining capacity [5]. In vitro studies demonstrate that PH20 achieves near-complete HA degradation within hours of exposure, with enzymatic efficiency maintained across physiological pH ranges (pH 3.5–9.0) [5].

PEGylation Effects on Enzyme Stability and Biodistribution

Covalent attachment of 20 kDa polyethylene glycol (PEG) polymers to recombinant PH20 extends plasma half-life from minutes to >10 hours in humans [2]. PEGylation reduces renal clearance and proteolytic degradation while maintaining >95% of native enzymatic activity [5]. Biodistribution studies in xenograft models show PEGylation enhances tumor accumulation by 3–5 fold compared to unmodified PH20, attributed to the Enhanced Permeability and Retention (EPR) effect [5].

Table 1: Pharmacokinetic Properties of Pegvorhyaluronidase Alfa vs. Native PH20

ParameterPegvorhyaluronidase AlfaNative PH20
Plasma half-life>10 hours<30 minutes
Tumor AUC0-24h4.2 ± 0.8 μg·h/mL0.9 ± 0.2 μg·h/mL
Enzymatic activity retention95%100%

Stromal Remodeling and Biomechanical Modulation

Reduction of Interstitial Fluid Pressure (IFP)

HA degradation induces rapid biomechanical changes in the TME. Clinical MRI studies (n=29 patients) documented 40–60% reductions in IFP within 24 hours of PEGPH20 administration, measured via quantitative MR biomarkers [3]. This pressure normalization correlates with decreased tumor water content, evidenced by reduced T1 relaxation times (ΔT1 = -0.18 ± 0.04 sec; p<0.01) and increased apparent diffusion coefficient (ADC) values on diffusion-weighted MRI [3] [5].

Vascular Reperfusion and Tumor Perfusion Dynamics

HA depletion reverses vascular compression, increasing functional microvessel density by 70–80% [5]. Dynamic contrast-enhanced MRI (DCE-MRI) parameters show significant perfusion improvements post-PEGPH20:

  • ktrans (volume transfer constant): +185 ± 32% (p<0.001)
  • ve (extravascular extracellular volume): +91 ± 18% (p<0.01)
  • iAUC (initial area under gadolinium curve): +210 ± 45% (p<0.001) [3]

These changes reflect enhanced vascular permeability and blood flow, critical for improving chemotherapy delivery [3] [5].

Table 2: MRI Biomarkers of PEGPH20-Induced Perfusion Changes

ParameterPhysiological SignificanceMean Change Post-PEGPH20Predictive Baseline Threshold
ADCWater mobility+0.22 ×10-3 mm²/s>1.46×10−3 mm²/s
T1Water content-0.18 sec>0.54 sec
ktransCapillary permeability+185%<0.07 min⁻¹
veExtracellular space fraction+91%<0.17

Impact on Extracellular Matrix (ECM) Architecture

Disruption of HA-Mediated ECM Crosslinking

HA forms ternary complexes with proteoglycans (e.g., versican) and link proteins (e.g., TSG-6), creating crosslinked ECM networks [2] [5]. PEGPH20 cleaves HA at multiple sites, dissociating these complexes and reducing ECM viscosity by >80% [5]. This degradation enables >3-fold deeper penetration of 100-nm nanoparticles in xenograft models, demonstrating improved macromolecular diffusion [5].

Mechanotransduction Signaling in Tumor Cells

ECM remodeling alters biophysical cues transmitted to tumor cells via integrin adhesions. In HA-high pancreatic cancer models (BxPC3-HAS3), PEGPH20 treatment:

  • Downregulates YAP/TAZ nuclear translocation (70% reduction; p<0.001)
  • Inhibits PI3K/Akt mechanosignaling (Akt phosphorylation ↓ 60%)
  • Reverses epithelial-mesenchymal transition (EMT) markers (E-cadherin ↑ 4-fold; vimentin ↓ 75%) [5]These changes correlate with metabolic shifts toward oxidative phosphorylation, evidenced by hyperpolarized 13C-pyruvate MRI showing decreased lactate production [5].

Properties

CAS Number

1620390-06-8

Product Name

Pegvorhyaluronidase alfa

IUPAC Name

(2S)-2-amino-6-[4-(2-methoxyethoxy)butanoylamino]hexanoic acid

Molecular Formula

C13H26N2O5

Molecular Weight

290.36 g/mol

InChI

InChI=1S/C13H26N2O5/c1-19-9-10-20-8-4-6-12(16)15-7-3-2-5-11(14)13(17)18/h11H,2-10,14H2,1H3,(H,15,16)(H,17,18)/t11-/m0/s1

InChI Key

RMCUGWXDCKNMLC-NSHDSACASA-N

Canonical SMILES

COCCOCCCC(=O)NCCCCC(C(=O)O)N

Isomeric SMILES

COCCOCCCC(=O)NCCCC[C@@H](C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.